molecular formula C11H13FN2O3S B4088624 1-[(4-fluorophenyl)sulfonyl]prolinamide

1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B4088624
M. Wt: 272.30 g/mol
InChI Key: BPYSDGKSIAXINK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide and Proline Scaffolds in Medicinal Chemistry

The history of sulfonamides in medicine began with a landmark discovery in the 1930s at the laboratories of Bayer AG. wikipedia.org Researchers were investigating coal-tar dyes for potential antibacterial properties, leading to the discovery of Prontosil. brill.com In 1935, it was demonstrated that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This finding ushered in the era of antibacterial chemotherapy, as sulfonamides were the first class of drugs to be used systemically and effectively against bacterial infections, predating the antibiotic revolution initiated by penicillin. wikipedia.org Over the years, thousands of sulfonamide derivatives have been synthesized, leading to agents with improved efficacy and a broader spectrum of biological activities, including antidiabetic, diuretic, and anticancer properties. ajchem-b.comopenaccesspub.org

The proline scaffold, an exceptional natural amino acid due to its secondary amine integrated into a pyrrolidine (B122466) ring, has long been recognized for its critical role in protein structure and function. mdpi.comresearchgate.net Its use as a chiral building block in medicinal chemistry has been extensive. enamine.net Proline and its analogues are key components in numerous approved drugs, where their constrained cyclic structure helps to modulate the physicochemical properties and conformational preferences of the molecule. enamine.netnih.gov This conformational constraint is crucial for optimizing interactions with biological targets like enzymes and receptors. mdpi.com The evolution of proline in drug design has seen the development of numerous unnatural analogues, including fluorinated prolines, to further refine pharmacological profiles. nih.govchemimpex.com

Significance of the 1-[(4-fluorophenyl)sulfonyl]prolinamide Core in Synthetic Organic Chemistry

The this compound core is a sophisticated molecular architecture that combines the key features of its constituent parts, offering unique potential in synthetic organic chemistry. The synthesis of such N-arylsulfonylprolinamides typically involves the coupling of a proline derivative with an appropriately substituted arylsulfonyl chloride.

The synthesis of the sulfonamide bond itself is a robust and well-established transformation. A general approach involves the reaction of a primary or secondary amine (in this case, prolinamide or a proline precursor) with a sulfonyl chloride (4-fluorophenylsulfonyl chloride) in the presence of a base. mdpi.com The proline amide portion can be synthesized from L-proline, for example, through esterification followed by ammonolysis. google.com The combination of these well-understood synthetic steps allows for the modular and efficient construction of the this compound scaffold, making it an accessible target for synthetic chemists exploring new chemical space. The resulting structure serves as a chiral, conformationally restricted scaffold suitable for further elaboration or for use as a ligand in asymmetric catalysis. google.com

Table 1: Representative Synthesis Data for Related Sulfonamide Structures

This table provides illustrative data for typical reaction conditions in the synthesis of related N-arylsulfonyl amide compounds.

Reactant 1Reactant 2Catalyst/BaseSolventReaction TimeYield (%)
TrimetazidineBenzenesulfonyl chlorideTriethylamine (B128534)Dichloromethane (B109758)30 min-
Sulfamoyl azideArylboronic acidCopper chloride---
L-prolineTriphosgeneTriethylamineTetrahydrofuran (B95107)--

Data synthesized from representative procedures. mdpi.comgoogle.comresearchgate.net

Overview of Research Paradigms for Amide-Containing Compounds

Amide-containing compounds are ubiquitous in chemistry and biology, forming the backbone of peptides and proteins and appearing in countless pharmaceuticals and functional materials. catrin.comnih.gov Research paradigms for these compounds are diverse and cover synthesis, structural analysis, and functional evaluation.

Traditional amide synthesis involves the coupling of a carboxylic acid and an amine, often requiring activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or harsh conditions. masterorganicchemistry.com Modern research focuses on developing milder, more efficient, and sustainable methods. catrin.com This includes catalytic approaches and novel "umpolung" strategies that reverse the typical reactivity of the starting materials. nih.gov

A significant area of research is the study of amide bond resonance. This resonance imparts a planar structure and high stability to the amide bond, which is fundamental to the three-dimensional structure of proteins. nih.gov However, this stability also makes the amide bond relatively unreactive. Consequently, a major research paradigm involves the development of methods for the selective activation and cleavage of amide bonds, which is crucial for chemical synthesis and protein sequencing. nih.gov Methodologies include enzymatic approaches, as well as the use of metal complexes and non-metal-based catalysts to overcome the bond's inherent stability. nih.gov The classification of amides as primary, secondary, or tertiary is also fundamental, as it helps predict their reactivity and physical properties. solubilityofthings.com

Table 2: General Properties of Amide Functional Groups

PropertyDescriptionSignificance
Basicity Amides are significantly less basic than corresponding amines.The lone pair on the nitrogen is delocalized into the carbonyl group, making it less available to accept a proton. masterorganicchemistry.com
Acidity The N-H bonds of primary and secondary amides are more acidic than those of amines.The resulting conjugate base (amidate) is stabilized by resonance with the carbonyl group. masterorganicchemistry.com
Hydrogen Bonding Primary and secondary amides can act as both hydrogen bond donors (N-H) and acceptors (C=O).This leads to high boiling points and solubility in polar solvents compared to other carbonyl compounds of similar weight. solubilityofthings.com
Reactivity Generally unreactive towards nucleophiles due to resonance stabilization.Hydrolysis typically requires strong acid or base and heat. Activation is often needed for synthetic transformations. nih.gov

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYSDGKSIAXINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluorophenyl Sulfonyl Prolinamide and Its Structural Analogues

General Strategies for Sulfonamide Formation and Proline Derivatization

The synthesis of N-arylsulfonylprolinamides is fundamentally a two-part challenge: the formation of the N-sulfonyl bond to the proline nitrogen and the creation of the amide bond from proline's carboxylic acid. These transformations can be approached in different sequences, each with its own set of considerations.

N-Sulfonylation of Proline Derivatives

The most direct and common method for forming the N-sulfonyl bond is the reaction of a proline derivative with a sulfonyl chloride. researchgate.netsemanticscholar.org This reaction, a type of nucleophilic acyl substitution at sulfur, involves the attack of the secondary amine of the proline ring on the electrophilic sulfur atom of the sulfonyl chloride.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. researchgate.net The choice of base and solvent is crucial for the success of the reaction. Common bases include organic amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide (B78521). The solvent is generally an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system.

A general representation of this reaction is the sulfonylation of L-proline, which yields the corresponding N-sulfonylproline. A study on the synthesis of proline-derived sulphonamides reported the base-promoted reaction of benzenesulfonyl chlorides with proline to give the N-sulfonylated proline derivative in high yield. researchgate.net

Amide Coupling Reactions for Prolinamide Formation

The formation of the prolinamide from the carboxylic acid of proline or an N-sulfonylated proline derivative is a standard amide bond formation reaction. Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be "activated".

A variety of coupling reagents have been developed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl chloride, which is then readily attacked by an amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily forms an amide upon reaction with an amine. researchgate.net A study on the synthesis of proline-derived sulphonamides involved the chlorination of the N-sulfonylated proline with thionyl chloride, followed by ammonolysis to form the desired prolinamide. researchgate.net

Targeted Synthesis of 1-[(4-fluorophenyl)sulfonyl]prolinamide

A targeted synthesis of this compound can be envisioned through a two-step process starting from L-proline. This involves the N-sulfonylation of L-proline followed by the amidation of the resulting carboxylic acid.

Precursor Synthesis and Reactant Selection

The primary precursors for the synthesis of this compound are L-proline and 4-fluorophenylsulfonyl chloride. L-proline is a naturally occurring amino acid, while 4-fluorophenylsulfonyl chloride is a commercially available reagent. The final step would involve the formation of the primary amide, for which ammonia (B1221849) is the key reactant.

ReactantRoleKey Structural Feature
L-prolineStarting materialProvides the pyrrolidine (B122466) ring and the chiral center.
4-fluorophenylsulfonyl chlorideSulfonylating agentIntroduces the 4-fluorophenylsulfonyl group.
Base (e.g., Triethylamine, Sodium Hydroxide)Acid scavengerNeutralizes HCl produced during sulfonylation.
Amide coupling agent (e.g., Thionyl chloride, EDC/HOBt)Activating agentActivates the carboxylic acid for amidation.
Ammonia (or an ammonia source)Amine sourceForms the primary amide.

The synthesis would first involve the reaction of L-proline with 4-fluorophenylsulfonyl chloride in the presence of a suitable base to yield 1-[(4-fluorophenyl)sulfonyl]proline. This intermediate would then be converted to the final product, this compound, through an amide coupling reaction with ammonia.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product. Key parameters to consider for optimization are based on analogous reactions reported in the literature.

For the N-sulfonylation step, the choice of base and solvent can significantly impact the reaction rate and yield. A study on the synthesis of similar proline sulphonamides found that using a base like sodium hydroxide in an aqueous-ethanolic solution can be effective. researchgate.net The reaction temperature is also a critical parameter, with many sulfonylation reactions proceeding efficiently at room temperature.

For the amide formation step, if using the acyl chloride route, the complete removal of excess thionyl chloride after the formation of the acyl chloride is crucial to prevent unwanted side reactions during the subsequent amidation. The temperature of the amidation reaction with ammonia is typically kept low to control the exothermicity of the reaction. If using a coupling reagent like EDC/HOBt, the reaction is often carried out at room temperature, and the stoichiometry of the reagents needs to be carefully controlled to ensure complete conversion.

Reaction StepParameter to OptimizeRationale and Potential Outcomes
N-SulfonylationBaseStronger bases may accelerate the reaction but can also lead to side products. The choice between organic and inorganic bases can affect solubility and work-up.
SolventThe solvent should dissolve the reactants and not interfere with the reaction. Aprotic solvents are common, but biphasic systems can also be effective.
TemperatureMost reactions proceed at room temperature. Lowering the temperature may improve selectivity, while heating may be necessary for less reactive substrates.
Amide FormationCoupling ReagentThe choice between the acyl chloride method and other coupling reagents depends on functional group tolerance and desired reaction conditions.
Reaction TimeMonitoring the reaction by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
Purification MethodThe final product may require purification by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Divergent Synthesis of Key Structural Analogues and Derivatives

A divergent synthetic approach allows for the creation of a library of structural analogues from a common intermediate. Starting from the synthesized 1-[(4-fluorophenyl)sulfonyl]proline, a variety of amides can be prepared by reacting it with different amines instead of ammonia. This would yield a series of N-substituted 1-[(4-fluorophenyl)sulfonyl]prolinamides.

Furthermore, by varying the initial sulfonyl chloride, a range of N-arylsulfonylprolinamides can be synthesized. For example, using benzenesulfonyl chloride, toluenesulfonyl chloride, or other substituted phenylsulfonyl chlorides would result in analogues with different substitution patterns on the phenylsulfonyl moiety. researchgate.net

Another point of diversification is the proline scaffold itself. The use of proline analogues, such as those with substituents on the pyrrolidine ring, can lead to a wide array of structurally diverse compounds. For instance, starting with 4-hydroxyproline (B1632879) and following a similar synthetic sequence would introduce a hydroxyl group on the final molecule, which could be a site for further functionalization.

This divergent strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound's structure helps in identifying the key features responsible for its biological activity.

Modifications on the Fluorophenyl Moiety

The electronic and steric properties of the fluorophenyl group can be systematically altered by introducing various substituents onto the aromatic ring. These modifications are typically achieved by utilizing appropriately substituted 4-fluorobenzenesulfonyl chlorides as starting materials. The synthesis of these sulfonyl chlorides often begins with the corresponding substituted anilines or other benzene (B151609) derivatives, which undergo a sequence of reactions including diazotization, sulfonation, and chlorination.

Table 1: Examples of Substituted 4-Fluorobenzenesulfonyl Chlorides for Synthesis of Analogues

Substituent (X)Chemical Name of Sulfonyl ChlorideResulting Analogue Core Structure
H4-Fluorobenzenesulfonyl chloride1-[(4-Fluorophenyl)sulfonyl]
2-CH₃4-Fluoro-2-methylbenzenesulfonyl chloride1-[(4-Fluoro-2-methylphenyl)sulfonyl]
3-Cl3-Chloro-4-fluorobenzenesulfonyl chloride1-[(3-Chloro-4-fluorophenyl)sulfonyl]
2,6-di-F2,4,6-Trifluorobenzenesulfonyl chloride1-[(2,4,6-Trifluorophenyl)sulfonyl]

This table presents representative examples of commercially available or synthetically accessible sulfonyl chlorides that can be used to generate diversity in the fluorophenyl moiety of the target compound.

Substitutions on the Proline Ring System

The proline scaffold offers multiple positions for substitution, allowing for the introduction of various functional groups that can modulate the conformational rigidity and interaction profile of the molecule. The synthesis of substituted prolines can be a challenging endeavor, often requiring multi-step sequences and careful control of stereochemistry. nih.govnih.gov

Common strategies for modifying the proline ring include the diastereoselective alkylation of proline enolates and 1,4-addition reactions to α,β-unsaturated proline derivatives. nih.govnih.gov For example, alkylation at the C4 position can introduce substituents that project away from the core of the molecule, potentially influencing interactions with biological targets. The stereochemical outcome of these reactions is often directed by the existing stereocenter at C2 and the choice of protecting groups and reaction conditions. nih.gov

Table 2: Representative Synthetic Approaches to Substituted Proline Derivatives

Position of SubstitutionSynthetic StrategyType of Substituent IntroducedReference
C4Diastereoselective alkylation of N-Boc-proline estersAlkyl, Aryl nih.gov
C5Electrochemical methoxylation followed by substitutionPhenylthio, Methyl nih.gov
C31,4-addition of organocuprates to 2,3-didehydroprolinateAlkyl nih.gov
Spirocyclic1,3-Dipolar cycloaddition with exo-methyleneprolinateIsoxazoline nih.gov

This table summarizes key synthetic methods for accessing proline derivatives with substitutions on the pyrrolidine ring, which can then be incorporated into the final sulfonylprolinamide structure.

Variations in the Amide Linkage and Terminal Groups

The terminal prolinamide can be further functionalized to explore a wider chemical space. The primary amide of this compound can be replaced with secondary or tertiary amides by employing N-substituted prolinamides in the initial coupling reaction with the sulfonyl chloride. These N-substituted prolinamides are readily prepared from the corresponding proline esters and primary or secondary amines.

Furthermore, the amide nitrogen itself can be part of a larger heterocyclic system, or the terminal group can be extended with various functionalities. For example, coupling with amino acid esters or other small molecules can lead to the creation of hybrid molecules with potentially novel properties. The synthesis of pyrazole-sulfonamide derivatives, for instance, involves the reaction of a pyrazole (B372694) sulfonyl chloride with an amine, a strategy that can be adapted to prolinamide synthesis. nih.gov

Table 3: Potential Modifications of the Amide Moiety

Modification TypeSynthetic ApproachResulting Structure
N-AlkylationUse of N-alkylprolinamide in the sulfonylation step1-[(4-Fluorophenyl)sulfonyl]-N-alkylprolinamide
N-ArylationUse of N-arylprolinamide in the sulfonylation step1-[(4-Fluorophenyl)sulfonyl]-N-arylprolinamide
Amide ExtensionCoupling of the prolinamide with a carboxylic acidDipeptide-like structure
Heterocyclic AmineUse of a proline derivative with a heterocyclic aminee.g., Piperazinylprolinamide derivative

This table illustrates conceivable modifications to the amide portion of the molecule, expanding its structural diversity.

Stereoselective and Enantioselective Synthetic Approaches to Chiral Sulfonyl Prolinamides

Given that proline is a chiral amino acid, the synthesis of sulfonyl prolinamides often yields diastereomers if additional stereocenters are present or introduced during the synthesis. The development of stereoselective and enantioselective methods is therefore crucial for obtaining single, well-defined stereoisomers. researchgate.netrsc.org

The stereochemistry of the final product is influenced by several factors, including the chirality of the starting proline derivative and the stereoselectivity of the reactions used to modify the scaffold. For instance, in the synthesis of substituted prolines, chiral auxiliaries or catalysts can be employed to control the formation of new stereocenters. rsc.orgnih.govacs.org

Cascade reactions mediated by chiral catalysts have emerged as powerful tools for the efficient and stereoselective synthesis of complex heterocyclic structures, including pyrroline (B1223166) sulfonamides. rsc.org These methods often allow for the construction of multiple bonds and stereocenters in a single synthetic operation with high levels of diastereo- and enantioselectivity. rsc.org The use of proline-derived N-sulfonylcarboxamides themselves as organocatalysts in reactions like the aldol (B89426) reaction highlights the importance of the stereochemical information encoded within this class of molecules. researchgate.net

The choice of a specific enantiomer of a chiral reagent or catalyst can lead to the selective formation of one enantiomer of the product over the other. rsc.org This is particularly important when the biological activity of the compound is dependent on a specific stereochemical configuration.

Table 4: Strategies for Stereoselective Synthesis

Synthetic StrategyKey FeatureStereochemical ControlReference
Chiral Pool SynthesisUse of enantiomerically pure proline as a starting materialRetention of the C2 stereocenter nih.gov
Diastereoselective AlkylationSubstrate control using a chiral proline derivativeFormation of a new stereocenter with a specific relative configuration nih.gov
Chiral Catalyst-Mediated Cascade ReactionAsymmetric catalysis to control stereochemistryHigh diastereo- and enantioselectivity in the formation of the heterocyclic core rsc.org
Use of Chiral AuxiliariesCovalent attachment of a chiral group to guide the reactionInduction of chirality at a new stereocenter nih.govacs.org

This table outlines common strategies employed to achieve stereochemical control during the synthesis of chiral sulfonyl prolinamides and their analogues.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Fluorophenyl Sulfonyl Prolinamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine-19.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their connectivity. For 1-[(4-fluorophenyl)sulfonyl]prolinamide, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the 4-fluorophenylsulfonyl group, the proline ring, and the primary amide.

The aromatic protons of the 4-fluorophenylsulfonyl group are expected to appear as two distinct multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the sulfonyl group will be deshielded to a greater extent than the protons meta to it. The proline ring protons will present a more complex set of overlapping multiplets in the upfield region, generally between δ 1.5 and 4.5 ppm. The α-proton, being adjacent to the sulfonylated nitrogen and the carbonyl group, will be the most downfield of the proline ring protons. The protons of the primary amide group (-CONH₂) are anticipated to appear as two separate broad singlets, due to restricted rotation around the C-N bond and their different chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet of doublets2HAr-H (ortho to SO₂)
~7.30Doublet of doublets2HAr-H (meta to SO₂)
~7.5 (broad s)Singlet1HAmide -NHa
~7.0 (broad s)Singlet1HAmide -NHb
~4.25Doublet of doublets1HProline α-H
~3.50Multiplet2HProline δ-H₂
~2.10Multiplet2HProline β-H₂
~1.90Multiplet2HProline γ-H₂

Note: Predicted data based on analogous structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the proline ring.

The carbonyl carbon of the amide group is typically the most deshielded, appearing around δ 175 ppm. The aromatic carbons will resonate in the region of δ 115-140 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon directly bonded to the sulfur atom will also be significantly deshielded. The aliphatic carbons of the proline ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Amide)
~165.0 (d, ¹JCF ≈ 250 Hz)Ar-C-F
~138.0Ar-C-S
~130.0 (d, ³JCF ≈ 9 Hz)Ar-C (ortho to SO₂)
~116.0 (d, ²JCF ≈ 22 Hz)Ar-C (meta to SO₂)
~61.0Proline α-C
~48.0Proline δ-C
~31.0Proline β-C
~25.0Proline γ-C

Note: Predicted data based on analogous structures. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorinated compounds. wikipedia.org Given the presence of a fluorine atom on the phenyl ring, ¹⁹F NMR provides a clean and direct method to confirm its presence and chemical environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₁H₁₃FN₂O₃S. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally observed value to confirm the elemental composition with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₁₄FN₂O₃S⁺289.0658
[M+Na]⁺C₁₁H₁₃FN₂NaO₃S⁺311.0477

Note: Calculated values.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. rsc.org In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation, providing valuable structural information. A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂). nih.gov Other expected fragmentations would involve the cleavage of the proline ring and the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural components: the sulfonamide group, the amide group, the pyrrolidine (B122466) ring, and the fluorinated aromatic ring.

The sulfonamide group (SO₂NH) gives rise to two distinct stretching vibrations for the S=O bonds, typically observed in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The S-N stretching vibration is generally found in the 950-866 cm⁻¹ region. researchgate.net The amide group (-CONH-) is characterized by the C=O stretching vibration (Amide I band) which is typically strong and appears in the region of 1680-1630 cm⁻¹. The N-H stretching of the secondary amide is expected to be in the range of 3350-3250 cm⁻¹. nih.gov

The presence of the 4-fluorophenyl group would be confirmed by C-F stretching vibrations, which are typically found in the 1250-1000 cm⁻¹ range, and aromatic C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching and bending vibrations of the pyrrolidine ring's aliphatic backbone would be observed in the 3000-2850 cm⁻¹ and 1470-1430 cm⁻¹ regions, respectively.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3350 - 3250
Aromatic (C-H)Stretching> 3000
Aliphatic (C-H)Stretching3000 - 2850
Amide (C=O)Stretching (Amide I)1680 - 1630
Sulfonyl (S=O)Asymmetric Stretching1350 - 1300
Aliphatic (C-H)Bending1470 - 1430
Sulfonyl (S=O)Symmetric Stretching1180 - 1160
Aryl-F (C-F)Stretching1250 - 1000
Sulfonamide (S-N)Stretching950 - 866

Note: The exact positions of these bands can be influenced by the molecular environment, including intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and packing in the crystal lattice.

A single-crystal X-ray diffraction analysis of this compound would provide the exact atomic coordinates in the unit cell. While specific crystal structure data for this exact compound is not publicly available, analysis of related structures, such as methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, reveals common crystallographic features. researchgate.netresearchgate.net Typically, sulfonamide derivatives crystallize in common space groups like P2₁2₁2₁ or P2₁/n. researchgate.netresearchgate.netnih.gov The crystal structure would elucidate the conformation of the pyrrolidine ring, which often adopts an envelope or twisted conformation. Furthermore, it would reveal the orientation of the 4-fluorophenylsulfonyl group relative to the prolinamide moiety. Intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, as well as the sulfonamide oxygen atoms, would be identified, which are critical for the stability of the crystal packing.

Table 2: Illustrative Dihedral Angles from a Related Proline Sulfonamide Derivative

Torsion AngleDescriptionTypical Angle (°)
C(aryl)-S-N-C(proline)Rotation around the S-N bond100 - 120
C(aryl)-C(aryl)-S-NTwist of the aryl group relative to the sulfonamide60 - 90
S-N-C(proline)-C(amide)Orientation of the proline ring relative to the sulfonamide-70 - -90
N(proline)-C(proline)-C(amide)=OConformation of the amide bond170 - 180 (trans)

Note: These values are illustrative and based on general observations of related structures. The actual dihedral angles for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of Sulfonyl Prolinamide Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for accurately predicting the molecular geometry, electronic distribution, and spectroscopic behavior of organic molecules. indexcopernicus.com DFT calculations offer insights that can be challenging to obtain through experimental methods alone, thereby facilitating a deeper understanding of molecular stability, reactivity, and interactions. indexcopernicus.com

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological properties. Geometry optimization using DFT allows for the determination of the most stable conformation of a molecule, corresponding to a true energy minimum on the potential energy surface. indexcopernicus.commasjaps.com For sulfonyl prolinamide systems, DFT calculations, often at the B3LYP/6-311++G(d) level of theory, are employed to optimize bond lengths, bond angles, and dihedral angles. indexcopernicus.commasjaps.com

In a study on Tosyl-D-Proline, a related sulfonyl proline derivative, DFT optimization revealed a structurally rigid framework stabilized by intramolecular interactions. indexcopernicus.com The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized geometry represented a true local minimum. indexcopernicus.com Analysis of sulfonamides has shown that the orientation of the sulfonyl group with respect to the benzene (B151609) ring is a key conformational feature. While some studies suggest a perpendicular orientation, others indicate that ortho-substituents can lead to a configuration where an S=O bond lies in the plane of the benzene ring. mdpi.com For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations highlighted significant variations in dihedral angles upon optimization, which were attributed to the presence of the sulfur atom and its different ionization states. nih.gov

Conformational analysis of prolinamide systems has also been explored using ab initio methods, which indicate that the energy barriers for cis-trans isomerization are significantly higher than those for interconversion between different backbone conformations. conicet.gov.ar

Table 1: Representative Theoretical Methods for Geometry Optimization

Method Basis Set Application
DFT (B3LYP) 6-311++G(d) Optimization of Tosyl-D-Proline
DFT (B3LYP) 6-31G** Optimization of a pyrazolo[3,4-d]pyrimidine sulfonamide

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.govnih.gov

For sulfonyl prolinamide systems, DFT calculations are used to determine these frontier molecular orbitals. nih.gov A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive. nih.gov In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the small calculated HOMO-LUMO gap indicated that the molecule is chemically reactive and that charge exchange occurs within the molecule. nih.gov Similarly, analysis of other sulfonamide derivatives has shown that a lower band gap corresponds to higher chemical reactivity. nih.gov The electronic properties of polymers containing aniline (B41778) and pyrrole (B145914) have also been investigated using DFT, where the band gap was determined as the energy difference between the HOMO and LUMO bands. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govnih.gov This method is crucial in drug design for understanding the mutual recognition process between a small molecule and its macromolecular receptor, which is often described by the "lock and key model". nih.gov

Prediction of Binding Poses and Affinities

Molecular docking simulations are widely used to predict the binding poses and estimate the binding affinity of ligands to their protein targets. nih.govnih.gov The binding affinity, often expressed as a docking score or in units of kcal/mol, indicates the strength of the interaction. nih.gov Various scoring functions, including those based on machine learning and deep learning, have been developed to improve the accuracy of binding affinity prediction. researchgate.netarxiv.org

In studies of sulfonamide derivatives, docking results have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol for interaction with carbonic anhydrase. nih.gov For a series of sulfonyl-α-L-amino acid derivatives, a docking study was performed to predict the binding geometry of each compound and correlate it with its observed antiproliferative activity. ekb.egresearchgate.net The integration of machine learning models with structural descriptors, such as profiles of intermolecular contacts, has shown promise in enhancing the accuracy of binding affinity prediction. nih.gov Furthermore, flexible machine learning methods are being developed to define sequence recognition in terms of equilibrium binding constants from high-throughput sequencing data. nih.gov

Table 2: Examples of Predicted Binding Affinities for Sulfonamide Derivatives

Compound Type Target Predicted Binding Affinity (kcal/mol)
N-substituted sulfonamides Carbonic anhydrase (1AZM) -6.8 to -8.2

Identification of Key Amino Acid Residues in Binding Sites

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are involved in crucial interactions with the ligand. nih.gov These interactions can include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.govnih.gov

For instance, in the docking of a novel inhibitor to bromodomain-containing protein 4 (BRD4), a salt bridge with Glu151 and hydrogen bonds with Tyr137, Gly143, and Asp144 were identified as critical for binding. nih.gov Mutagenesis studies, where a key residue like Glu151 is substituted, can experimentally validate the importance of that residue in ligand binding. nih.gov In another study on cyclic sulfonamide derivatives as potential SARS-CoV-2 inhibitors, docking results suggested that GLU166, GLN192, ALA194, and VAL186 may be potential active residues. nih.gov Similarly, for selectins, single amino acid substitutions in the EGF domain were found to dramatically alter binding to their carbohydrate ligands. lsuhsc.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and flexibility. researchgate.netnih.gov MD simulations can describe the internal movements, physical arrangements, and structural changes of proteins and their interactions with small molecules in a simulated physiological environment. nih.gov

The stability of the system is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. Lower RMSD values generally indicate higher stability. researchgate.net The Root Mean Square Fluctuation (RMSF) is another important parameter that identifies local fluctuations within the protein chain and variations in the positions of ligand atoms. researchgate.net In a study of a ganhuangenin-EGFR tyrosine kinase complex, the protein RMSD initially increased and then remained constant, indicating system stability. researchgate.net MD simulations of the Vpu protein from HIV-1 revealed that a specific helix remains stable, suggesting its functional role. nih.gov These simulations are increasingly vital in drug discovery to understand the mechanisms of inhibition and the dynamic nature of ligand-target interactions. nih.gov

Table 3: Compounds Mentioned

Compound Name
1-[(4-fluorophenyl)sulfonyl]prolinamide
Tosyl-D-Proline
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
N-formyl-L-prolinamide
Acetazolamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com These models are crucial in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. nih.gov For sulfonyl prolinamide systems and related sulfonamide derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. jbclinpharm.orgqub.ac.uk

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. jbclinpharm.org The goal is to create a model that is not only statistically significant but also has a high predictive capability for new, untested compounds. nih.gov

Modeling Techniques and Descriptors: Various statistical and machine learning methods are employed to build QSAR models for sulfonamide derivatives. These include:

Multiple Linear Regression (MLR): A statistical technique that uses a linear equation to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). chemmethod.com

Artificial Neural Networks (ANN): A more complex, non-linear approach inspired by the human brain, capable of modeling intricate relationships between structure and activity. chemmethod.comresearchgate.net ANNs are often used when linear methods like MLR are insufficient. nih.gov

Support Vector Machines (SVM) / Support Vector Regression (SVR): A powerful machine learning method that can handle non-linear problems by mapping data to higher dimensions to find an optimal separating hyperplane. frontiersin.org

The predictive power of these models relies on the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For sulfonamide systems, a wide array of descriptors has been utilized, including physicochemical properties, 2D descriptors, and 3D descriptors. qub.ac.ukresearchgate.net A study on 34 sulfonamide derivatives compared different modeling approaches, highlighting the superior predictive ability of non-linear methods like ANN, particularly when using a genetic algorithm (GA) for descriptor selection. researchgate.net

Model Validation and Predictive Insights: A critical aspect of QSAR modeling is validation to ensure the model is robust and not a result of chance correlation. jbclinpharm.org Statistical parameters such as the coefficient of determination (r² > 0.6), the cross-validation coefficient (q² > 0.5), and Fischer statistics (F-value) are commonly used to assess a model's quality. jbclinpharm.org The results from QSAR studies provide valuable insights into the structural features that influence activity. For instance, a QSAR study on benzene sulfonamide derivatives as antioxidants generated a mathematical equation linking activity (IC50) to descriptors like electrophilicity, SCF energy, and molar refractivity, which was then used to predict the activity of new compounds. ekb.eg Similarly, for a series of sulfa drugs, 3D-QSAR analysis provided an excellent pharmacophore model for predicting binding to dihydropteroate (B1496061) synthetase (DHPS). nih.gov These models guide the rational design of new sulfonyl prolinamide derivatives with potentially enhanced biological profiles.

Theoretical Studies on Acidity and Reactivity Profiles

Theoretical and computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like this compound, offering insights into their acidity and reactivity. These studies, often employing methods like Density Functional Theory (DFT), can predict properties that are difficult to measure experimentally and help rationalize observed chemical behavior. researchgate.netnih.gov

Acidity of the Sulfonamide N-H Group: A key feature of sulfonamide-containing compounds is the acidity of the proton on the sulfonamide nitrogen (-SO₂NH-). This acidity is crucial for biological activity, particularly in enzyme inhibition, where the deprotonated sulfonamide anion can mimic a transition state or bind to metal ions in the active site. jbclinpharm.orgnih.gov Theoretical studies have focused on calculating the gas-phase acidity and the pKa values in solution for various sulfonamides. researchgate.netnih.gov

The acidity of the N-H group is significantly influenced by the electronic nature of the substituents attached to the sulfonyl group. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting negative charge on the nitrogen upon deprotonation. nih.govmdpi.com In the case of this compound, the 4-fluorophenyl group acts as an electron-withdrawing substituent, which is expected to enhance the acidity of the prolinamide N-H proton compared to an unsubstituted phenylsulfonyl group. Studies on other sulfonamides have shown that incorporating electron-withdrawing heterocyclic cores or substituents like fluorine leads to increased acidity, which can correlate with increased biological potency and altered pharmacokinetic properties like clearance. nih.gov

Theoretical calculations on a series of biologically active sulfonamides found computed pKa values ranging from 5.9 to 12.6, which correlated well with available experimental data. researchgate.netnih.gov Similarly, theoretical work has been used to establish an extensive acidity scale for various (S)-prolinamide derivatives in DMSO, highlighting the influence of different structural features on pKa. researchgate.net

Reactivity Profiles: The reactivity of sulfonyl prolinamide systems is closely linked to their structural and electronic properties. In the context of organocatalysis, prolinamide derivatives are known to catalyze reactions such as the direct asymmetric aldol (B89426) reaction. nih.govpnas.org Theoretical studies have been employed to understand the reaction mechanisms, particularly the transition states involved. pnas.org

These studies reveal that hydrogen bonding plays a critical role in catalysis. The amide N-H group, made more acidic by the sulfonyl substituent, can act as a hydrogen bond donor. mdpi.comnih.gov This interaction with the substrate, such as an aldehyde, can lower the activation energy of the reaction and control the stereoselectivity. nih.gov Quantum mechanics calculations on the reactions of enamines derived from prolinamides have shown that hydrogen bonds between the amide N-H and the substrate are crucial for high enantioselectivity. nih.govpnas.org Therefore, the electronic properties of the sulfonyl group in this compound directly influence its reactivity profile by modulating the acidity and hydrogen-bond-donating capability of the amide proton.

Investigation of Biological Activity Profiles in Preclinical and in Vitro Model Systems

Enzyme Inhibition Studies of Sulfonyl Prolinamide Derivatives

The unique structural combination of a proline core, a sulfonamide linker, and a fluorinated phenyl group in 1-[(4-fluorophenyl)sulfonyl]prolinamide suggests the potential for interaction with various enzymes. Research into structurally related sulfonyl and prolinamide derivatives has provided insights into these potential biological activities.

Aldehyde Dehydrogenase (ALDH) Isoform Inhibition (e.g., ALDH3A1)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. Certain isoforms, such as ALDH1A1 and ALDH3A1, are implicated in the metabolism of chemotherapeutic agents like cyclophosphamide. The inhibition of these enzymes can enhance the efficacy of such drugs. nih.gov

While direct studies on this compound are not prevalent, research on closely related benzimidazole (B57391) analogues bearing a (4-fluorophenyl)sulfonyl group has demonstrated potent and selective inhibition of ALDH3A1. For instance, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) was identified as a highly selective inhibitor of ALDH3A1 with a half-maximal inhibitory concentration (IC50) of 0.2 μM. nih.gov This compound showed no significant inhibition of other ALDH isoforms like ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2. nih.gov Structural and kinetic studies revealed that CB7 binds to the aldehyde-binding pocket of ALDH3A1. nih.gov The presence of the (4-fluorophenyl)sulfonyl moiety is a key feature shared with the subject of this article, suggesting a potential for similar inhibitory activity.

Furthermore, another related compound, CB29 , which also features a sulfonyl group, was identified as a selective inhibitor of ALDH3A1 with an IC50 of 16 μM. google.com The selective inhibition of ALDH3A1 by these compounds has been shown to sensitize cancer cells to treatment with mafosfamide, a derivative of cyclophosphamide. nih.govevitachem.com

Inhibition of ALDH3A1 by Sulfonyl Derivatives
CompoundTarget EnzymeIC50 (μM)Selectivity Notes
1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7)ALDH3A10.2Highly selective over ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2. nih.gov
CB29ALDH3A116Selective over ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 μM. google.com

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.net Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. rsc.orgnih.gov The sulfonamide and sulfonyl groups are well-known pharmacophores in selective COX-2 inhibitors. nih.govmedchemexpress.com

Research on various sulfonamide-containing heterocyclic compounds has demonstrated their potential as COX-2 inhibitors. For example, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with a para-sulfonamide group on the phenyl ring of the 2-phenylethenyl moiety were synthesized and evaluated for COX-2 inhibitory activity. rsc.org Among them, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. rsc.org

Another study focused on propanamide-sulfonamide based drug conjugates. The naproxen-sulfamethoxazole conjugate exhibited 75.4% inhibition of COX-2 at a 10 µM concentration, which was comparable to the reference drug celecoxib (B62257) (77.1% inhibition). nveo.org The presence of a sulfonamide moiety is often crucial for achieving high binding affinity within the hydrophobic pocket of the COX-2 enzyme. nih.gov Given that this compound contains a sulfonyl group, it is plausible that it or its derivatives could exhibit inhibitory activity against COX-2.

COX-2 Inhibition by Sulfonamide Derivatives
CompoundConcentration (μM)% InhibitionReference DrugReference % Inhibition
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide2047.1Celecoxib80.1 (at 1 μM) rsc.org
Naproxen-sulfamethoxazole conjugate1075.4Celecoxib77.1 nveo.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. mdpi.comquestjournals.org DPP-4 inhibitors are a class of oral medications for type 2 diabetes. mdpi.com Proline-containing structures are often explored for DPP-4 inhibition because the enzyme naturally cleaves N-terminal dipeptides with proline at the penultimate position. usp.org

Studies on coumarin-proline sulfonamide hybrids have shown moderate DPP-4 inhibition. usp.org A series of novel hybrid sulphonamide-1,3,5-triazine–thiazole derivatives were also synthesized and evaluated as DPP-4 inhibitors. okstate.edu One of the most potent compounds from this series, compound 8c , exhibited an IC50 of 2.32 nM against DPP-4, which was more potent than the standard drug alogliptin. okstate.edu Additionally, piperazine (B1678402) sulfonamide derivatives have been identified as promising DPP-IV inhibitors, with inhibitory activity ranging from 11.2 to 22.6% at a 100 µmol L-1 concentration. nih.gov The combination of a sulfonyl group and a proline-like structure in this compound makes it a candidate for investigation as a DPP-4 inhibitor.

DPP-4 Inhibition by Sulfonamide and Proline Derivatives
Compound Class/ExampleInhibitory Activity
Coumarin-proline sulfonamide hybridsModerate DPP-IV inhibition reported. usp.org
Sulfonamide-1,3,5-triazine–thiazole derivative (8c)IC50 = 2.32 nM. okstate.edu
Piperazine sulfonamide derivatives11.2 to 22.6% inhibition at 100 µmol L-1. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The inhibition of PTP1B enhances insulin sensitivity.

Several studies have identified compounds with a sulfonyl or sulfonamide moiety as PTP1B inhibitors. While direct data for this compound is unavailable, the structural features are relevant. For instance, a study of a chemical library identified several potent PTP1B inhibitors containing a benzimidazole nucleus. The analysis suggested that bulky substituents on the benzimidazole skeleton increase inhibitory capability. Although the core is different, the presence of sulfonyl-containing substituents in other identified inhibitors highlights the importance of this group for PTP1B inhibition. Kinetic analyses have shown that inhibitors of PTP1B can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.

Other Relevant Enzyme Targets

Beyond the primary enzymes discussed, the structural motifs within this compound and its derivatives suggest potential interactions with other enzyme systems. For example, a study on proline-derived sulphonamide derivatives reported antimicrobial and antioxidant activities. rsc.org This suggests potential inhibition of microbial enzymes or enzymes involved in oxidative stress pathways.

Receptor Modulation and Binding Affinity Investigations

Information regarding the direct interaction of this compound with specific receptors is limited in the current scientific literature. However, the broader class of sulfonamide derivatives has been investigated for their ability to modulate various receptors.

For instance, sulfonamide derivatives have been identified as potent inhibitors of P2X receptors, which are involved in neurotransmission, inflammation, and pain. Specifically, some sulfonamide derivatives have shown selective inhibitory potential against the h-P2X2 and h-P2X7 receptor subtypes.

In another context, chiral analogues of bicalutamide, which contain a sulfonyl group, have been designed as affinity ligands for the androgen receptor (AR). These studies found that para-substituted sulfonyl compounds demonstrated significant binding affinity for the AR. While structurally distinct from this compound, these findings indicate that the sulfonyl group can be a key component in designing receptor-specific ligands.

Novel pyrimidinyl sulfonamide derivatives have also been designed to bind to and modulate GPR17 activities, indicating their potential in treating diseases associated with GPR17 antagonism.

The investigation of isoxazole-4-carboxamide derivatives as modulators of ionotropic glutamate (B1630785) receptors, particularly AMPA receptors, has also been a subject of research, with some derivatives showing potent inhibition. Although not directly a sulfonyl prolinamide, this highlights the diverse receptor-modulating potential of related chemical scaffolds.

Due to the lack of specific data for this compound, further research is required to determine its receptor binding profile and potential modulatory effects.

Dopamine (B1211576) Transporter (DAT) Binding and Modulation

There are no available studies detailing the binding affinity (Kᵢ) or functional modulation (e.g., inhibition or allosteric modulation) of this compound at the dopamine transporter. Research has been conducted on other structurally distinct compounds, such as a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which have been identified as atypical DAT inhibitors. nih.govnih.gov However, these compounds possess a sulfinyl linker and different amine structures, distinguishing them from the sulfonylprolinamide scaffold of the subject compound.

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation

No published research was found that investigates the effect of this compound on the TRPA1 channel. The literature contains information on various other TRPA1 antagonists, but none share the specific structure of the requested compound. researchgate.netnih.gov

Sigma-1 (σ1) Receptor Binding

There is no data available regarding the binding affinity or functional activity of this compound at the sigma-1 receptor.

Metabotropic Glutamate Receptor (mGluR) Interactions

A review of the literature yielded no studies on the interaction between this compound and any of the metabotropic glutamate receptors.

Antimicrobial and Anti-Infective Investigations in Vitro

No studies detailing the antimicrobial properties of this compound were identified.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is no available data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against any tested Gram-positive or Gram-negative bacterial strains. While the broader class of sulfonamides is known for antibacterial properties, the activity of any specific derivative must be determined empirically. Studies on other novel fluorinated compounds, like fluorobenzoylthiosemicarbazides, have shown antibacterial activity, but these findings are specific to their unique chemical structures. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Currently, there is no publicly available scientific literature or data that specifically details the evaluation of this compound for its antitubercular activity against Mycobacterium tuberculosis. While the broader class of sulfonamides has been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) values or efficacy studies for this particular compound against M. tuberculosis are not reported in accessible research.

Antifungal Activity Evaluations

Investigations into the antifungal properties of this compound are not described in the available scientific literature. Although related arylsulfonamide compounds have been assessed for activity against various fungal species, particularly from the Candida genus, specific data, such as MIC values for this compound, remain unreported.

Cellular Pathway Modulation Studies

Research into how this compound interacts with and modulates key cellular signaling cascades provides insight into its potential mechanisms of action.

Hypoxia-Inducible Factor-1 (HIF-1) Dimerization Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that facilitates cellular adaptation to low-oxygen environments. It is a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. The dimerization of these subunits is a prerequisite for its transcriptional activity. There is currently no specific data from in vitro or cellular assays that demonstrates or quantifies the ability of this compound to directly inhibit the dimerization of the HIF-1α and HIF-1β subunits.

Investigations into Cell Proliferation (Non-Cancer Specific Mechanisms)

The effect of this compound on the proliferation of non-cancerous cells has not been specifically documented in the accessible scientific research. Studies detailing its impact on the cell cycle or proliferation rates in non-malignant cell lines, which would be crucial for understanding its general cytotoxic or cytostatic potential, are not available.

Structure Activity Relationship Sar Analysis for Sulfonyl Prolinamide Compounds

Impact of Fluorophenyl Substitutions on Biological Activity

The introduction of a fluorine atom to the phenyl ring of a compound can significantly modulate its biological properties. In the context of sulfonyl prolinamides, the 4-fluorophenyl group is a key determinant of activity. The fluorine atom, being highly electronegative, can alter the electronic properties of the entire molecule, influencing its binding affinity to target proteins. evitachem.com

Research on related benzamide (B126) derivatives has shown that altering the 4-fluorophenylalkyl moiety can impact receptor binding affinities. nih.gov For instance, in a series of 5-HT4 receptor agonists, modifications to this part of the molecule were critical for both high receptor affinity and reduced off-target effects. nih.gov While not directly on 1-[(4-fluorophenyl)sulfonyl]prolinamide, this highlights the general importance of the fluorophenyl group in molecular recognition.

The presence of a 4-fluorophenyl)sulfonyl moiety has also been noted in compounds with potential antileishmanial activity, suggesting that this group can contribute to a range of biological effects. mdpi.com

Role of the Prolinamide Scaffold and Its Chirality

The prolinamide scaffold serves as the structural backbone of these compounds and its chirality is a critical factor for biological activity. Proline and its derivatives are known to be effective in organocatalysis, and prolinamides have been shown to be superior catalysts in many asymmetric reactions compared to proline itself. nih.gov This catalytic proficiency underscores the unique conformational constraints and potential for stereospecific interactions imparted by the prolinamide core.

The development of proline sulfonamide organocatalysts has demonstrated the importance of the sulfonamide group in enhancing catalytic activity. nih.govresearchgate.net The acidity of the sulfonamide proton is a key feature that influences the catalytic cycle of these molecules. nih.gov The specific stereochemistry of the proline ring is fundamental in establishing the three-dimensional arrangement of the molecule, which is crucial for enantioselective recognition of substrates and biological targets.

The use of proline-based organocatalysts in constructing all-carbon quaternary stereocenters with high enantioselectivity further emphasizes the critical role of the chiral prolinamide scaffold in directing molecular interactions. nih.gov

Influence of Linker and Amide Substituents on Target Interaction

The nature of the linker and the substituents on the amide group of prolinamide derivatives can significantly influence their biological activity. These modifications can affect the molecule's solubility, cell permeability, and binding mode to the target.

In related sulfonamide-based drug conjugates, the linker and the nature of the coupled sulfonamide were shown to be critical for their inhibitory activity against enzymes like urease and cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov For example, the type of sulfonamide (e.g., sulfanilamide, sulfathiazole) conjugated to naproxen (B1676952) through an amide linker resulted in varying potencies and modes of inhibition. frontiersin.orgnih.gov

Comparative Analysis of Different Derivatives on Specific Biological Targets

While specific biological data for this compound is not extensively available in public literature, studies on related compounds provide insights into how structural modifications can affect activity against various biological targets. It has been noted that N-(4-Fluorophenyl)-L-prolinamide has been investigated for its potential anticancer properties. evitachem.com

For instance, repositioning studies of FDA-approved sulfonamide-based drugs have identified several compounds as potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Molecular docking studies revealed that these sulfonamides interact with the zinc ion in the enzyme's active site. mdpi.com

In another example, propanamide-sulfonamide conjugates have been evaluated as dual inhibitors of urease and COX-2. frontiersin.orgnih.gov The inhibitory concentrations (IC50) of these compounds varied depending on the specific sulfonamide derivative used.

Table 1: Biological Activity of Related Sulfonamide Derivatives

Compound/Derivative Target Enzyme IC50 (µM) Activity
Naproxen-sulfaguanidine conjugate Urease 5.06 ± 0.29 Potent inhibitor frontiersin.orgnih.gov
Naproxen-sulfathiazole conjugate Urease 5.82 ± 0.28 Potent inhibitor frontiersin.orgnih.gov
Naproxen-sulfanilamide conjugate Urease 6.69 ± 0.11 Potent inhibitor frontiersin.orgnih.gov

This table presents data for related sulfonamide compounds to illustrate the structure-activity relationships in this class of molecules.

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Biochemical Characterization of Target Binding and Inhibition Kinetics

There is currently no publicly available research detailing the biochemical characterization of target binding or the inhibition kinetics of 1-[(4-fluorophenyl)sulfonyl]prolinamide. Studies on analogous compounds, such as proline-derived sulphonamides, have indicated potential antimicrobial and antioxidant activities, but the specific molecular targets and kinetic parameters for this compound remain uninvestigated. researchgate.net

Allosteric Modulation versus Active Site Binding Mechanisms

Without identified biological targets for this compound, any discussion of its binding mechanism—whether through allosteric modulation or direct interaction with an active site—is purely speculative. The mode of interaction is highly dependent on both the ligand's three-dimensional structure and the topology of the binding pocket on its target protein. Research on other sulfonamide derivatives has shown both competitive and non-competitive inhibition patterns, suggesting that binding to either active or allosteric sites is possible within this broad class of compounds. However, no specific studies have been performed on this compound to determine its mechanism of action.

Investigating Molecular Recognition and Specificity

The molecular features that would govern the recognition and specificity of this compound have not been experimentally determined. The proline ring provides a rigid scaffold, while the 4-fluorophenylsulfonyl group introduces specific electronic and steric properties that would influence its interactions with a biological target. sigmaaldrich.com The fluorine atom, for instance, can alter the acidity of nearby protons and participate in hydrogen bonding, which could be a key factor in its binding specificity. pnas.org Nevertheless, without empirical data, any analysis of its molecular recognition remains theoretical.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Sulfonyl Prolinamide Scaffolds with Tuned Biological Properties

The development of novel sulfonyl prolinamide scaffolds is a key area of future research, aiming to fine-tune their biological activities for enhanced potency and selectivity. The synthesis of the first proline aryl sulfonamides was reported in 2004, laying the groundwork for further exploration. nih.gov Early examples included proline methyl sulfonamide and proline phenyl sulfonamide. researchgate.net

Future synthetic strategies are expected to focus on several key areas of modification:

Substitution on the Aryl Ring: The 4-fluorophenyl group in 1-[(4-fluorophenyl)sulfonyl]prolinamide is a starting point. Systematic variation of substituents on this aromatic ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for biological targets.

Modification of the Proline Ring: The proline scaffold itself can be modified. For instance, the introduction of substituents at the 4-position of the pyrrolidine (B122466) ring, such as hydroxyl or silyloxy groups, has been shown to improve solubility and can be further explored to influence biological activity. nih.govresearchgate.net

Amide Bond Isosteres: Replacing the prolinamide's amide bond with other functional groups can lead to compounds with altered metabolic stability and pharmacokinetic profiles.

A significant aspect of this research involves creating libraries of these novel sulfonyl prolinamide derivatives for high-throughput screening against various biological targets. The synthesis of these compounds often starts from readily available chiral precursors like D-proline. acs.org

Table 1: Potential Modifications for Novel Sulfonyl Prolinamide Scaffolds

Scaffold PositionPotential ModificationsDesired Outcome
Aryl Sulfonyl GroupHalogens, Alkyl, Alkoxy, NitroModulate electronic properties, improve binding affinity
Proline RingHydroxylation, Alkylation, FluorinationEnhance solubility, alter conformation, improve target interaction
Amide LinkageIsosteric replacement (e.g., ester, ketone)Increase metabolic stability, modify pharmacokinetic properties

Application of Advanced Computational Approaches for Rational Design

The rational design of new sulfonyl prolinamide-based molecules is heavily reliant on advanced computational methods. nih.govnih.gov These in silico techniques accelerate the discovery process by predicting the biological activity and properties of candidate compounds before their synthesis. wiley.com

Key computational approaches that will be instrumental in this field include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can establish correlations between the structural features of sulfonyl prolinamides and their biological activities. mdpi.com This allows for the prediction of the potency of novel derivatives.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods provide detailed insights into the steric and electrostatic fields around the molecules, guiding the design of compounds with improved interactions with their target binding sites. mdpi.com

Molecular Docking: Docking simulations can predict the binding mode and affinity of sulfonyl prolinamides to their biological targets, such as enzymes or receptors. This is crucial for understanding the mechanism of action and for designing more potent inhibitors. Rigid and flexible docking approaches can be employed to account for protein conformational changes upon ligand binding. mdpi.com

De Novo Design Algorithms: Programs like ROSETTA and DEZYMER can be used to design entirely new protein structures or to engineer existing ones to bind to sulfonyl prolinamide scaffolds, opening up new therapeutic possibilities. nih.gov

The integration of these computational tools allows for a more focused and efficient approach to drug design, reducing the time and cost associated with traditional screening methods. mdpi.com

Exploration of New Biological Targets and Pathways

While early studies on proline sulfonamides investigated their potential as tRNA synthetase inhibitors, the scope of their biological targets is expanding. nih.govresearchgate.net Future research will focus on exploring new targets and pathways where this chemical scaffold could prove beneficial.

Potential areas of exploration include:

Protein-Protein Interaction (PPI) Modulators: The proline scaffold can serve as a rigid backbone to present functional groups in a specific spatial orientation, making it suitable for disrupting or stabilizing protein-protein interactions, which are implicated in many diseases.

Enzyme Inhibition: Beyond tRNA synthetases, sulfonyl prolinamides could be designed to target other enzyme classes, such as proteases, kinases, or phosphatases, which are key regulators of cellular processes.

Ion Channel Modulation: The structural features of these compounds may allow them to interact with ion channels, offering potential applications in neurological and cardiovascular diseases.

Targeting Tubulin Dynamics: The rational design of tubulin-targeting agents is an active area of research, and sulfonyl prolinamides could be explored as a novel scaffold for this purpose. mdpi.com

The discovery of new biological targets will be driven by a combination of high-throughput screening of compound libraries and hypothesis-driven research based on the known activities of related molecules.

Development of Sulfonyl Prolinamide-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological systems. The sulfonyl group in the prolinamide scaffold can be modified to create reactive moieties suitable for this purpose. A notable example is the use of sulfonyl fluorides as warheads for covalent chemical probes. nih.gov

Future research in this area will likely involve:

Covalent Probes: The development of sulfonyl fluoride-containing prolinamides as covalent probes to target specific amino acid residues, such as histidine, in protein binding pockets. nih.gov This approach has been successfully used to develop probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org

Photoaffinity Probes: Incorporation of photoreactive groups into the sulfonyl prolinamide scaffold would allow for photoaffinity labeling, a powerful technique for identifying the direct binding partners of a compound in a complex biological sample.

Fluorescent Probes: Attaching a fluorescent dye to the sulfonyl prolinamide scaffold would enable the visualization of the compound's distribution and localization within cells and tissues, providing valuable information about its mechanism of action.

These chemical probes will be invaluable tools for target identification and validation, helping to elucidate the biological pathways modulated by sulfonyl prolinamides.

Q & A

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in MD simulations. Validate with experimental techniques like ITC for thermodynamic profiling. Consider protein flexibility via ensemble docking or metadynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.